Phenyl(pyridin-2-yl)methanamine dihydrochloride Phenyl(pyridin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 52095-57-5
VCID: VC8416395
InChI: InChI=1S/C12H12N2.2ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;;/h1-9,12H,13H2;2*1H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl
Molecular Formula: C12H14Cl2N2
Molecular Weight: 257.16 g/mol

Phenyl(pyridin-2-yl)methanamine dihydrochloride

CAS No.: 52095-57-5

Cat. No.: VC8416395

Molecular Formula: C12H14Cl2N2

Molecular Weight: 257.16 g/mol

* For research use only. Not for human or veterinary use.

Phenyl(pyridin-2-yl)methanamine dihydrochloride - 52095-57-5

Specification

CAS No. 52095-57-5
Molecular Formula C12H14Cl2N2
Molecular Weight 257.16 g/mol
IUPAC Name phenyl(pyridin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C12H12N2.2ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;;/h1-9,12H,13H2;2*1H
Standard InChI Key JPRMJNTZFIRAAQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzylamine group (C6H5CH2NH2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2) linked to a pyridin-2-yl substituent. The dihydrochloride form introduces two hydrochloric acid molecules, protonating the amine group to form NH3+\text{NH}_3^+, which enhances crystallinity and aqueous solubility. The 2D structure is represented by the SMILES notation C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl , while the InChIKey BAEZXIOBOOEPOS-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Table 1: Key Molecular Properties

PropertyValueSource(s)
Molecular FormulaC12H14Cl2N2\text{C}_{12}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}
Molecular Weight257.16 g/mol
SMILESC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl
InChIKeyBAEZXIOBOOEPOS-UHFFFAOYSA-N
CAS Registry Number52095-57-5

Synthesis and Characterization

Catalytic Hydrogenation

A high-yield synthesis route involves the hydrogenation of phenyl(6-phenylpyridin-2-yl)methanone under 20 bar H2\text{H}_2 pressure using silver triflate (AgOTf) and potassium bis(trimethylsilyl)amide (KHMDS) in toluene at 80°C for 72 hours . This method achieves an 80% yield of the intermediate alcohol, which is subsequently aminated.

Reductive Amination

An alternative approach employs hypophosphorous acid (H3PO2\text{H}_3\text{PO}_2) and sodium iodide (NaI\text{NaI}) in hydrobromic acid (HBr\text{HBr}) and acetic acid (CH3COOH\text{CH}_3\text{COOH}) at 115°C. The reaction proceeds via a radical mechanism, cleaving alkene bonds to generate the amine precursor, which is then hydrochlorinated to yield the dihydrochloride salt .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Catalytic HydrogenationAgOTf (6 mol%), KHMDS (20 mol%), H2\text{H}_2 (20 bar), 80°C80%
Reductive AminationH3PO2\text{H}_3\text{PO}_2, NaI\text{NaI}, HBr\text{HBr}, 115°C82%
Zinc-Mediated ReductionNH4OAc\text{NH}_4\text{OAc}, Zn, NaOAc\text{NaOAc}, MeOH/H2O\text{H}_2\text{O}70%

Purification and Validation

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Discovery

The compound’s amine functionality and aromatic system make it a versatile building block for bioactive molecules. For example, it serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators . Its dihydrochloride form improves bioavailability in aqueous formulations.

Catalysis and Materials Science

In cross-coupling reactions, the pyridinyl group acts as a directing moiety for C–H functionalization, enabling the synthesis of polysubstituted aromatic systems . Additionally, its hydrochloride salt is explored in ionic liquid formulations for electrochemical applications.

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